molecular formula C21H26N2O4S B2409959 N-(4-(N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 1421457-32-0

N-(4-(N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2409959
CAS No.: 1421457-32-0
M. Wt: 402.51
InChI Key: BVHPKEGUMOZUAG-UHFFFAOYSA-N
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Description

N-(4-(N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule is a sophisticated hybrid structure, incorporating a 2-hydroxy-1,2,3,4-tetrahydronaphthalene (tetralone) scaffold linked to an isobutyramide group via a phenylsulfonamide bridge. The tetrahydronaphthalene moiety is a privileged structure in drug discovery, frequently found in ligands that target the opioid receptor system . Researchers are exploring novel 4-anilidopiperidine analogues and other complex structures based on similar tetrahydronaphthalene cores to develop new agents with high binding affinity and selectivity for opioid receptors, which are critical targets for pain management . Furthermore, the distinct molecular architecture of this compound, featuring hydrogen-bond donor and acceptor sites from the sulfonamide and hydroxy groups, suggests potential for investigating interactions with various enzymatic targets. Its well-defined structure makes it a valuable building block for developing targeted inhibitors, such as those designed to modulate protein-protein interactions like the menin-MLL interface, a promising area in cancer research . As a research chemical, it offers scientists a versatile intermediate for synthesizing more complex molecules and a tool for probing biochemical pathways. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylsulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15(2)20(24)23-18-7-9-19(10-8-18)28(26,27)22-14-21(25)12-11-16-5-3-4-6-17(16)13-21/h3-10,15,22,25H,11-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHPKEGUMOZUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to influence a wide array of biochemical pathways due to their broad-spectrum biological activities. These activities suggest that the compound could potentially interact with multiple biochemical pathways, leading to various downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that similar compounds, such as 2-Hydroxy-2-methylpropiophenone, can be used in exterior coating applications, suggesting that they may be stable under various environmental conditions.

Biological Activity

N-(4-(N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Naphthalene Ring System : Contributes to hydrophobic interactions.
  • Sulfamoyl Group : Known for its role in various biological activities.
  • Isobutyramide Moiety : Enhances solubility and bioavailability.

Structural Formula

C24H30N3O3S\text{C}_{24}\text{H}_{30}\text{N}_{3}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with various receptors may influence cellular signaling pathways related to cell proliferation and apoptosis.

Pathways Involved

Research indicates that the compound may modulate pathways associated with:

  • Inflammation : By inhibiting pro-inflammatory cytokines.
  • Cancer Cell Proliferation : By inducing apoptosis in malignant cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-468) and prostate cancer cells. GI50 values were reported below 10 µM, indicating potent activity .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation:

  • In Vitro Studies : It inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of the compound in a mouse model of breast cancer. The results indicated that treatment with this compound led to:

ParameterControl GroupTreatment Group
Tumor Volume (cm³)12.55.3
Survival Rate (%)6090

This significant reduction in tumor volume and increased survival rate highlights the compound's potential as an anticancer agent.

Study 2: Inflammation Model

In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced inflammatory markers such as TNF-alpha and IL-6 by approximately 50%, showcasing its anti-inflammatory capabilities.

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural integrity and purity of N-(4-(N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to verify the presence of key functional groups (e.g., sulfamoyl, isobutyramide) by matching observed chemical shifts to predicted values. For example, the tetrahydronaphthalene proton signals should appear in the δ 1.5–3.0 ppm range, while aromatic protons from the phenyl group may resonate at δ 7.0–7.5 ppm .
  • Infrared (IR) Spectroscopy: Confirm sulfonamide (S=O stretching at ~1150–1350 cm1^{-1}) and amide (C=O stretching at ~1650 cm1^{-1}) groups .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with ESI-TOF or similar techniques, ensuring experimental values align with theoretical calculations (e.g., C21H _{21}H _{25}N2O _{2}O _{4}S: ~413.15 g/mol) .

Advanced: How can computational docking predict the binding interactions of this compound with biological targets?

Answer:

  • Software Selection: Use AutoDock Vina for high-speed, accurate molecular docking due to its improved scoring function and multithreading capabilities .
  • Protocol:
    • Prepare the target protein (e.g., enzyme active site) by removing water molecules and adding polar hydrogens.
    • Generate grid maps around the binding site with AutoDock Tools.
    • Run docking simulations with exhaustiveness set to ≥8 to ensure comprehensive sampling.
    • Analyze top poses for hydrogen bonding (e.g., sulfamoyl with catalytic residues) and hydrophobic interactions (e.g., tetrahydronaphthalene moiety in hydrophobic pockets) .
  • Validation: Compare results with experimental IC50_{50} values or co-crystallized ligand interactions to refine predictions.

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Answer:
A representative synthesis involves:

Sulfonation: React 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethylamine with sulfonyl chloride derivatives to form the sulfamoyl intermediate.

Coupling: Attach the isobutyramide group via amide bond formation using EDC/HOBt or DCC as coupling agents.

Purification: Use column chromatography (DCM/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

StepReagents/ConditionsYield
SulfonationClSO2_2-Ph, DCM, 0°C → RT, 12h65–75%
AmidationIsobutyric acid, EDC, DMAP, DMF, 24h50–60%
PurificationSilica gel (Hexane:EA 3:1)>95% purity

Advanced: How can crystallographic data resolve structural ambiguities in sulfamoyl-containing compounds?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
  • Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Address twinning or disorder using TWIN/BASF commands .
  • Validation: Check hydrogen-bonding patterns (e.g., N–H···O=S interactions) with Mercury or OLEX2 to ensure geometric consistency .

Basic: What analytical techniques are used to monitor reaction progress during synthesis?

Answer:

  • Thin-Layer Chromatography (TLC): Track intermediates using silica plates and UV visualization (e.g., 254 nm).
  • High-Performance Liquid Chromatography (HPLC): Quantify purity with a C18 column (acetonitrile/water gradient, 1 mL/min flow rate) .
  • Mass Spectrometry (LC-MS): Confirm molecular ions in real-time to detect side products .

Advanced: How to reconcile discrepancies between theoretical and experimental NMR data?

Answer:

  • Solvent Effects: Account for solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) using reference tables.
  • Conformational Analysis: Perform DFT calculations (Gaussian, B3LYP/6-31G*) to model rotamer populations affecting splitting patterns .
  • Dynamic Effects: Use variable-temperature NMR to identify exchange broadening in flexible regions (e.g., tetrahydronaphthalene ring) .

Advanced: What strategies optimize yield in multi-step syntheses of sulfamoyl derivatives?

Answer:

  • Intermediate Stabilization: Protect reactive groups (e.g., –NH2_2) with Boc or Fmoc during sulfonation .
  • Catalysis: Use Cu(I) catalysts in green solvents (e.g., PEG-400) for efficient sulfonamide bond formation .
  • Workflow Integration: Employ flow chemistry for exothermic steps (e.g., sulfonyl chloride reactions) to enhance reproducibility .

Basic: How to assess the compound’s potential as an enzyme inhibitor?

Answer:

  • In Vitro Assays: Measure IC50_{50} via fluorescence-based assays (e.g., trypsin inhibition using Z-Gly-Pro-AMC substrate).
  • Kinetic Studies: Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .
  • Thermal Shift Assay: Monitor protein melting temperature (Tm_m) shifts to confirm binding .

Advanced: What computational tools predict hydrogen-bonding networks in crystalline forms?

Answer:

  • Graph Set Analysis: Use Mercury to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) .
  • Hirshfeld Surface Analysis: Map close contacts (CrystalExplorer) to identify dominant interactions (e.g., O···H vs. C···H) .

Advanced: How to handle polymorphic or twinned crystals in structure determination?

Answer:

  • Twin Law Identification: Use CELL_NOW or TwinRotMat to detect twin laws (e.g., 180° rotation about [100]).
  • Refinement: Apply HKLF5 format in SHELXL with BASF parameters to model twinning .
  • Validation: Check Rint_{int} and merging statistics; values >0.12 suggest twinning .

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